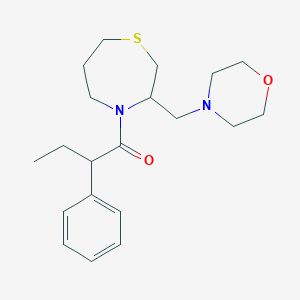
1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many biologically active compounds . Morpholines are used in molecular biology to modify gene expression .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the morpholine ring and the thiazepan ring. While specific structural data for this compound is not available, morpholine’s molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis
The compound, being a morpholine derivative, might exhibit interesting chemical reactions. Morpholine derivatives have been found to interact with enzymes such as human legumain (AEP) and cholinesterases (AChE and BuChE) with moderate to high affinity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Innovations in synthesis methodologies have been explored, emphasizing the creation of structurally diverse chemical libraries. For example, the use of bromoethylsulfonium salt has demonstrated efficacy in generating 1,4-heterocyclic compounds, including morpholines, through a straightforward procedure that accommodates a variety of nitrogen substituents. This method is significant for constructing compounds with potential biological activities (Yar, McGarrigle, & Aggarwal, 2009).
Chemical Modifications and Derivatives : Research has focused on chemical modifications to enhance biological activity or solubility. For instance, the synthesis of various esters and prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) involving morpholinyl- and methylpiperazinylacyloxyalkyl groups has been evaluated for topical drug delivery, showcasing the compound's versatility in medicinal chemistry applications (Rautio et al., 2000).
Biological Activities
Antibacterial and Antifungal Activities : Several studies have synthesized and evaluated the antibacterial and antifungal potentials of derivatives. For instance, compounds incorporating morpholinomethyl groups have demonstrated activity against various microbial strains, highlighting their potential as antimicrobial agents (Gul et al., 2017; Idhayadhulla et al., 2014).
Antitumor Activities : Research into the antitumor activities of compounds with the morpholinomethyl group has revealed promising results. For example, derivatives have been tested for their efficacy against cancer cells, indicating potential therapeutic applications in oncology (Isakhanyan et al., 2016).
QSAR Analysis
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis has been utilized to understand the relationship between the molecular structure of derivatives and their antioxidant activities. This approach aids in the theoretical design of new potential antioxidants, demonstrating the compound's utility in developing treatments for oxidative stress-related conditions (Drapak et al., 2019).
Safety and Hazards
Based on a similar compound, 3-(Morpholinomethyl)benzaldehyde, it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2S/c1-2-19(17-7-4-3-5-8-17)20(23)22-9-6-14-25-16-18(22)15-21-10-12-24-13-11-21/h3-5,7-8,18-19H,2,6,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDQXLPHKZRXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCSCC2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2895067.png)
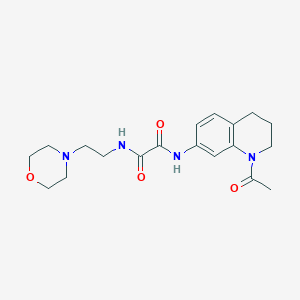


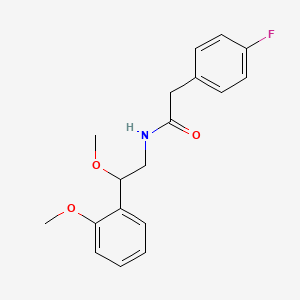

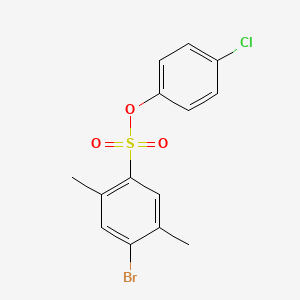
![N-(benzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2895080.png)
![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2895082.png)
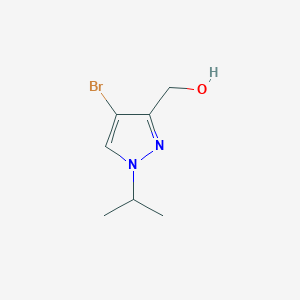
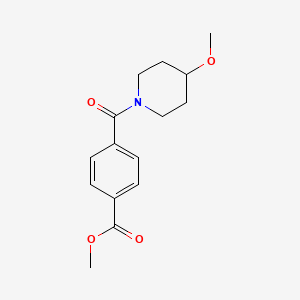
![N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide](/img/structure/B2895087.png)
![3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2895089.png)